molecular formula C11H15NO4S B2582855 3-[(2-Methylpropyl)sulfamoyl]benzoic acid CAS No. 790271-04-4

3-[(2-Methylpropyl)sulfamoyl]benzoic acid

Cat. No. B2582855
CAS RN: 790271-04-4
M. Wt: 257.3
InChI Key: GJTAKJCYTBUBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylpropyl)sulfamoyl]benzoic acid is a chemical compound with a molecular weight of 257.31 . Its IUPAC name is 3-[(isobutylamino)sulfonyl]benzoic acid .


Molecular Structure Analysis

The InChI code for 3-[(2-Methylpropyl)sulfamoyl]benzoic acid is 1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid is between 190-191 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Uricosuric Agents : 3-[(2-Methylpropyl)sulfamoyl]benzoic acid and its derivatives, such as halosulfonylbenzoic acid, are synthesized for use as uricosuric agents in treating gout and gouty arthritis. These compounds are produced by treating a halosulfonylbenzoic acid with primary or secondary amines (P. Sarbanes, 2002).

  • Role in Stress Tolerance in Plants : Benzoic acid derivatives, including 3-[(2-Methylpropyl)sulfamoyl]benzoic acid, are studied for their ability to induce tolerance to heat, drought, and chilling stress in plants. These compounds are found to be effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

  • Catalytic Applications : This chemical is used in catalytic processes such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and other compounds, demonstrating its utility in chemical synthesis and industrial applications (Tayebi et al., 2011).

Biological and Pharmaceutical Research

  • Anticonvulsant Activities : Studies on 3-substituted 1,2-benzisoxazole derivatives, including 3-[(2-Methylpropyl)sulfamoyl]benzoic acid, show marked anticonvulsant activity in mice, indicating potential pharmaceutical applications (Uno et al., 1979).

  • Carbonic Anhydrase Inhibitors : Derivatives of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid are studied as inhibitors of carbonic anhydrase isozymes. They show potential as topically acting anti-glaucoma agents due to their inhibitory effects on enzymes involved in aqueous humor secretion (Mincione et al., 2001).

Advanced Material and Chemical Synthesis

  • Synthesis of Imidazoles : The compound is used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its role in facilitating complex organic reactions (Tavakoli et al., 2012).

  • Anti-Dengue Virus Activity : Research includes the synthesis of derivatives of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid for potential use in inhibiting the dengue virus, highlighting its application in antiviral drug development (Joubert et al., 2018).

  • Photolytic Decomposition Studies : The photolytic decomposition of indapamide leads to the formation of compounds including 3-[(2-Methylpropyl)sulfamoyl]benzoic acid. Such studies are crucial for understanding the environmental impact and degradation pathways of pharmaceuticals (Davis et al., 1979).

  • Antimicrobial Activity : The compound and its derivatives have been investigated for antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial drug development (El-Meguid, 2014).

  • Diuretic Properties : Research on 3-substituted 5-sulfamoylbenzoic acids, related to 3-[(2-Methylpropyl)sulfamoyl]benzoic acid, shows significant diuretic activity, contributing to the development of new diuretic drugs (Nielsen et al., 1975).

properties

IUPAC Name

3-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTAKJCYTBUBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpropyl)sulfamoyl]benzoic acid

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